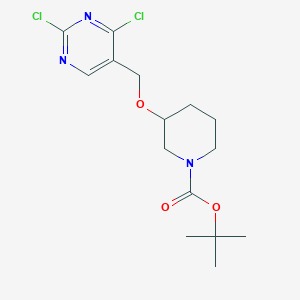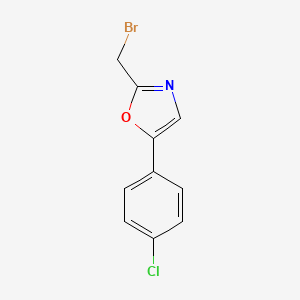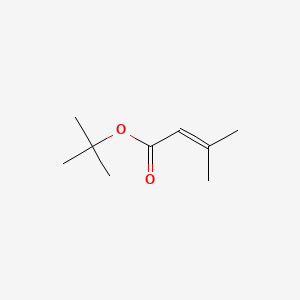
rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide: is a chiral organophosphorus compound It is characterized by the presence of a phospholane ring, which is a five-membered ring containing phosphorus
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide typically involves the reaction of diphenylphosphine with an appropriate diol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of a phospholane intermediate, which is subsequently oxidized to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine or phosphine oxide.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as phosphine oxides.
Reduction: Reduced forms such as phosphines.
Substitution: Substituted phospholane derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a ligand in asymmetric catalysis, where it helps in the formation of chiral products with high enantioselectivity. It is also employed in the synthesis of complex organic molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for developing new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its chiral nature makes it valuable in the development of drugs with specific stereochemistry.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a stabilizer or additive in polymer production.
Mechanism of Action
The mechanism of action of rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also interact with biological macromolecules, influencing their function and activity. The pathways involved in its action depend on the specific context of its use, whether in catalysis, biological systems, or material science.
Comparison with Similar Compounds
rel-(2R,5S)-2,5-diphenylphospholane: Similar structure but lacks the hydroxyl group.
rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane: Similar structure but without the oxide group.
rel-(2R,5S)-2,5-diphenylphospholane 1-sulfide: Similar structure but contains a sulfide group instead of an oxide.
Uniqueness: The presence of both hydroxyl and oxide groups in rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide makes it unique. These functional groups contribute to its reactivity and potential applications in various fields. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral catalysis.
Properties
Molecular Formula |
C16H17O2P |
|---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
(2S,5R)-1-hydroxy-2,5-diphenyl-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C16H17O2P/c17-19(18)15(13-7-3-1-4-8-13)11-12-16(19)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,17,18)/t15-,16+ |
InChI Key |
JXBQOEHGCNDFQE-IYBDPMFKSA-N |
Isomeric SMILES |
C1C[C@H](P(=O)([C@H]1C2=CC=CC=C2)O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(P(=O)(C1C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Difluoro-4-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B15201281.png)
![Pyrrolo[1,2-c]pyrimidin-3-ylmethanol](/img/structure/B15201296.png)
![5-Benzyl-2-(4-methoxybenzyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B15201312.png)


![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)

![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol](/img/structure/B15201346.png)




